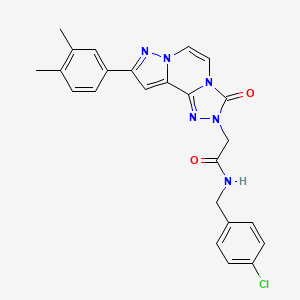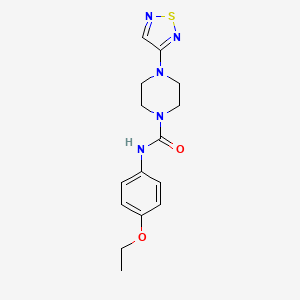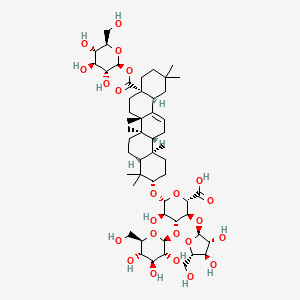![molecular formula C13H18O3 B2632850 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid CAS No. 300683-60-7](/img/structure/B2632850.png)
2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic acid (HMB) is a metabolite of the essential amino acid leucine. It has been found to have potential health benefits, particularly in muscle protein synthesis and muscle recovery. In
Wirkmechanismus
2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid works by activating the mTOR pathway, which is responsible for muscle protein synthesis. It also inhibits the breakdown of muscle protein, which can lead to muscle wasting. 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid has been found to increase the expression of genes involved in muscle growth and repair.
Biochemical and Physiological Effects:
2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid has several biochemical and physiological effects on the body. It has been found to increase muscle mass and strength, reduce muscle damage and inflammation, and improve muscle recovery. 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid has also been shown to increase aerobic capacity and improve immune function.
Vorteile Und Einschränkungen Für Laborexperimente
2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has well-established effects on muscle protein synthesis and muscle recovery. However, there are some limitations to using 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid in lab experiments. It can be expensive to produce and may not be suitable for all types of experiments.
Zukünftige Richtungen
There are several future directions for research on 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid. One area of interest is the potential use of 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid in the treatment of muscle-wasting conditions such as cancer and HIV/AIDS. Another area of interest is the use of 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid in combination with other supplements or drugs to enhance its effects on muscle mass and strength. Additionally, more research is needed to fully understand the mechanism of action of 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid and its effects on other physiological systems.
In conclusion, 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid has potential health benefits in muscle protein synthesis and muscle recovery. It can be synthesized using various methods and has been extensively studied in scientific research. 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid works by activating the mTOR pathway and has several biochemical and physiological effects on the body. While there are limitations to using 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid in lab experiments, there are several future directions for research on this compound.
Synthesemethoden
2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid can be synthesized by the oxidation of the side chain of leucine. The process involves the use of an oxidizing agent such as potassium permanganate or chromic acid. The resulting 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid can be purified using various methods, including recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid has been studied extensively in the context of muscle protein synthesis and muscle recovery. It has been found to increase muscle mass and strength in athletes and older adults. 2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid has also been shown to have potential benefits for individuals with muscle-wasting conditions such as cancer and HIV/AIDS.
Eigenschaften
IUPAC Name |
2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-4-13(2,3)10-7-5-9(6-8-10)11(14)12(15)16/h5-8,11,14H,4H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USIISGAPNYJZOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)C(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-2-[4-(2-methylbutan-2-yl)phenyl]acetic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Methyl-2-[(pyrrolidin-2-yl)methoxy]pyridine](/img/structure/B2632771.png)
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile](/img/structure/B2632772.png)


![3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-[(E)-2-(dimethylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B2632778.png)

![4-((6-((4-(tert-butyl)benzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)-N-(3,4-dimethoxyphenethyl)benzamide](/img/structure/B2632782.png)



